N-Fmoc-O-(2-ethoxyethyl)-L-serine
CAS No.:
Cat. No.: VC19881827
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO6 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | (2S)-3-(2-ethoxyethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C22H25NO6/c1-2-27-11-12-28-14-20(21(24)25)23-22(26)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
| Standard InChI Key | HIOOTZNUPCWYTR-FQEVSTJZSA-N |
| Isomeric SMILES | CCOCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CCOCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Synthesis and Manufacturing
The synthesis of N-Fmoc-O-(2-ethoxyethyl)-L-serine involves multi-step reactions to introduce protective groups while preserving stereochemical integrity. A patented methodology for analogous Fmoc-serine derivatives (e.g., Fmoc-Ser(tBu)-Cys-OH ) provides a template:
Stepwise Synthesis Protocol
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Etherification of L-Serine:
L-serine reacts with 2-ethoxyethyl bromide in the presence of a base (e.g., NaH) to form O-(2-ethoxyethyl)-L-serine. This step requires anhydrous conditions to avoid hydrolysis. -
Fmoc Protection:
The amino group is protected using fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) with sodium bicarbonate, yielding the final product .
Critical Reaction Parameters:
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Temperature: 0–25°C to prevent racemization.
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pH Control: Maintain alkaline conditions (pH 8–9) during Fmoc incorporation.
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Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures .
Industrial-Scale Considerations
The patent CN104163848A highlights efficiency metrics for similar syntheses:
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The 2-ethoxyethyl group serves dual purposes:
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Steric Protection: Shields the serine hydroxyl from unintended side reactions during coupling.
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Solubility Enhancement: Improves solubility in SPPS-compatible solvents like DMF and NMP, facilitating resin swelling and reaction kinetics .
Case Study: Synthesis of Hydrophobic Peptides
In a model study, incorporating N-Fmoc-O-(2-ethoxyethyl)-L-serine into a transmembrane domain peptide (e.g., GPCR fragments) reduced aggregation by 40% compared to unprotected serine, as measured by dynamic light scattering .
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) of Fmoc-serine derivatives shows decomposition onset at ~200°C, consistent with the fluorenyl group’s thermal lability . The 2-ethoxyethyl moiety marginally improves stability up to 210°C.
Hydrolytic Sensitivity
The ether linkage in O-(2-ethoxyethyl) is resistant to basic and neutral conditions but cleaves under strong acids (e.g., TFA), enabling selective deprotection during SPPS .
Future Directions and Research Gaps
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Stereoselective Synthesis: Developing asymmetric catalysis for large-scale production.
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Bioconjugation Applications: Exploring its use in antibody-drug conjugates (ADCs) for targeted therapy.
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Stability Profiling: Comprehensive studies under varied pH and temperature conditions.
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